molecular formula C15H10ClFN4S B12011086 4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 578701-01-6

4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12011086
CAS No.: 578701-01-6
M. Wt: 332.8 g/mol
InChI Key: CYNHPQUVAFQUOZ-GIJQJNRQSA-N
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Description

    4-((2-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: , is a heterocyclic compound with an intriguing structure.

  • It contains a 1,2,4-triazole ring fused with a thiol group and substituted with a chlorobenzylidene moiety and a fluorophenyl group.
  • These types of compounds often exhibit diverse biological activities, including antitumor, antibacterial, antiplatelet, antithrombotic, and insecticidal properties.
  • Additionally, they serve as versatile intermediates in the synthesis of tetrahydrocarbazoles and tetrahydrocarbazolones.
  • Preparation Methods

    • One synthetic route involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 2-chlorobenzylidene-thiosemicarbazide .
    • The subsequent cyclization of this intermediate with fluorophenyl isothiocyanate leads to the formation of the target compound.
    • Industrial production methods may involve variations of these steps, optimizing yields and scalability.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, especially at the thiol group.

      Substitution: The chlorobenzylidene group can participate in substitution reactions.

      Common Reagents: Reagents like or may be involved in oxidation.

      Major Products: Oxidation could yield sulfoxides or sulfones, while substitution may lead to various derivatives.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it valuable for designing new ligands or catalysts.

      Biology: It might exhibit interesting interactions with enzymes or receptors due to its aromatic rings and functional groups.

      Medicine: Research could explore its potential as an antitumor agent or antimicrobial drug.

      Industry: Its synthetic intermediacy and functional groups could find applications in fine chemical synthesis.

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated, but potential targets could include enzymes, receptors, or cellular pathways.
    • The thiol group might be involved in redox processes, while the aromatic rings could interact with biological macromolecules.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The presence of both chlorobenzylidene and fluorophenyl groups sets our compound apart from these analogs.

    Properties

    CAS No.

    578701-01-6

    Molecular Formula

    C15H10ClFN4S

    Molecular Weight

    332.8 g/mol

    IUPAC Name

    4-[(E)-(2-chlorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

    InChI

    InChI=1S/C15H10ClFN4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+

    InChI Key

    CYNHPQUVAFQUOZ-GIJQJNRQSA-N

    Isomeric SMILES

    C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)Cl

    Canonical SMILES

    C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)Cl

    Origin of Product

    United States

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